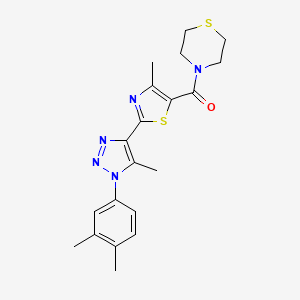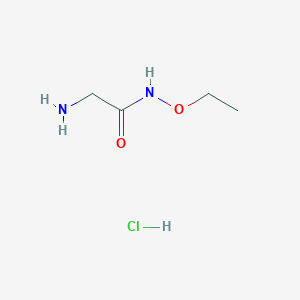
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as CTPI-2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating several signaling pathways involved in cell growth, survival, and inflammation. (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the activation of certain transcription factors involved in the regulation of cell growth and survival, such as NF-κB and STAT3.
Biochemical and Physiological Effects
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to have anti-inflammatory and anti-fibrotic effects, which makes it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases. Furthermore, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic effects. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to be relatively easy to synthesize, which makes it a readily available compound for researchers. However, one of the limitations of using (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide. One area of research could focus on the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide and its effects on various signaling pathways involved in cell growth, survival, and inflammation. Furthermore, future research could focus on the development of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide derivatives with improved solubility and bioavailability for use in therapeutic applications. Finally, additional studies could be conducted to evaluate the safety and efficacy of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with ethyl cyanoacetate to give the desired product, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide.
Applications De Recherche Scientifique
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to have anti-inflammatory and anti-fibrotic effects, which makes it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-12-3-2-9(7-11(12)18)6-10(8-15)13(19)17-14-16-4-5-21-14/h2-7,18H,1H3,(H,16,17,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQXNDWKGVGSDF-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)
